Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate
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Overview
Description
Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals This compound is characterized by the presence of a bromine atom at the 5th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by formylation and esterification. For instance, starting with 5-bromoindole, the formyl group can be introduced using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The final step involves esterification using methanol and an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The formyl group can participate in condensation reactions with amines to form Schiff bases.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions yield derivatives like 5-amino or 5-thio indoles.
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
Scientific Research Applications
Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-3-formyl-1h-indole-2-carboxylate depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and formyl group play crucial roles in these interactions, often enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Methyl 5-fluoro-3-formyl-1h-indole-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-formyl-1h-indole-4-carboxylate: Similar structure but with the carboxylate group at the 4th position.
5-Bromo-1-methyl-1h-indole: Lacks the formyl and carboxylate groups.
Uniqueness: Methyl 5-bromo-3-formyl-1h-indole-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromine atom enhances its electrophilic nature, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic compound of the indole family that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C11H8BrNO3 and a molecular weight of approximately 282.09 g/mol. The compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a methyl ester at the 2-position of the indole ring, which contribute to its unique reactivity and biological activity.
Antiviral Activity
Recent studies have indicated that this compound exhibits significant antiviral properties . It has been shown to interact with viral targets, influencing cellular pathways critical for viral replication. Notably, derivatives of indole compounds have been identified as effective inhibitors of HIV-1 integrase, with IC50 values ranging from 0.13 to 6.85 μM .
Case Study: HIV-1 Integrase Inhibition
A study focused on the structure-activity relationship (SAR) of indole derivatives revealed that modifications at specific positions on the indole core significantly enhanced integrase inhibitory activity. For instance, introducing long-chain substituents at the C3 position improved interactions with the active site of integrase .
Anticancer Activity
The potential of this compound as an anticancer agent has been explored in various studies. The compound has shown promise in inhibiting cell proliferation in several cancer cell lines.
Table: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
7d | MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |
10c | HepG2 | 15.0 | Microtubule destabilization |
20a | A549 | 5.0 | Inhibits DNA synthesis |
These findings suggest that this compound and its derivatives can induce apoptosis and inhibit cell cycle progression in cancer cells, making them potential candidates for further development as anticancer therapies .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated. Preliminary results indicate activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table: Antimicrobial Activity Data
Microorganism | MIC (μg/mL) |
---|---|
E. coli | 0.0195 |
Bacillus subtilis | 0.0048 |
Candida albicans | 0.039 |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3 |
InChI Key |
QGIPVYBXWATAJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O |
Origin of Product |
United States |
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